N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Overview
Description
“N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” is a chemical compound with the molecular formula C9H12N2O2S . It has a molecular weight of 212.27 . Indoles, such as this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” involves using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The InChI code for “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” is1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3
. Chemical Reactions Analysis
Indole derivatives, such as “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide”, are important types of molecules and natural products. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
“N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” has a molecular weight of 212.27 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Sulfonamide Inhibitors and Their Applications
Sulfonamide Inhibitors in Therapy and Research
Sulfonamide compounds, including N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, have been utilized extensively in therapy for bacterial infections and other conditions due to their bacteriostatic properties. Their applications have evolved to include roles in cancer therapy, as antiviral agents against HIV, and in treating Alzheimer’s disease. The breadth of applications underscores the compound's versatility in addressing various health conditions beyond its traditional use as an antibiotic (Gulcin & Taslimi, 2018).
Sulfonamides in Antitumor and Antiglaucoma Applications
Recent studies have highlighted the potential of sulfonamides in antitumor and antiglaucoma applications. Their involvement in inhibiting enzymes critical to tumor growth and in reducing intraocular pressure in glaucoma patients demonstrates their significant therapeutic potential beyond antimicrobial activity. These developments point to a continued interest in sulfonamides for addressing complex diseases like cancer and glaucoma (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Analysis
Beyond therapeutic applications, the presence of sulfonamides in the environment and their impact on human health have been a growing area of research. Studies investigating the environmental persistence of these compounds and their potential to promote antimicrobial resistance emphasize the need for careful management of their use and disposal. Additionally, advancements in analytical methods for detecting sulfonamides in environmental samples have been crucial for monitoring their spread and impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Future Directions
properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLCMZSARFTYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(CCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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